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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
Torasemide, also known as torsemide, is a potent pyridine-sulfonylurea loop diuretic.[1][2] It is

primarily utilized in the management of edema associated with congestive heart failure, renal

disease, and hepatic cirrhosis.[2][3] Additionally, in lower doses, it is employed for the treatment

of hypertension.[3] This technical guide provides a detailed overview of the chemical structure,

physicochemical properties, analytical methodologies, and mechanism of action of

Torasemide, tailored for professionals in the fields of research, science, and drug development.

Chemical Structure and Identification
Torasemide is chemically described as N-[[(1-methylethyl)amino]carbonyl]-4-[(3-

methylphenyl)amino]-3-pyridinesulfonamide.[2] Its structure is characterized by a central

pyridine ring substituted with a sulfonamide group, which in turn is linked to an isopropylurea

moiety, and an m-toluidine group.

The definitive identification of Torasemide can be established through the following structural

identifiers:

IUPAC Name: 1-[[4-(3-methylanilino)-3-pyridinyl]sulfonyl]-3-propan-2-ylurea[1]

SMILES (Simplified Molecular Input Line Entry System):

CC1=CC(=CC=C1)NC2=C(C=NC=C2)S(=O)(=O)NC(=O)NC(C)C[1][4]
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InChI (International Chemical Identifier): InChI=1S/C16H20N4O3S/c1-11(2)18-16(21)20-

24(22,23)15-10-17-8-7-14(15)19-13-6-4-5-12(3)9-13/h4-11H,1-3H3,(H,17,19)(H2,18,20,21)

[1][2]

Physicochemical and Quantitative Data
A summary of the key physicochemical properties of Torasemide is presented in the table

below, providing essential data for formulation development and analytical studies.

Property Value Reference

Molecular Formula C16H20N4O3S [1][2]

Molecular Weight 348.42 g/mol [2][5]

Appearance
White to off-white crystalline

powder
[4]

Melting Point 163-164 °C [6]

Solubility

Water: Sparingly soluble.

Approximately 0.0596 g/L.[1]

[6] Organic Solvents: Soluble

in DMSO and

dimethylformamide (approx. 1

mg/mL). Insoluble in ethanol.

[1][5]

[1][5][6]

pKa 7.1 [6]

LogP 2.3 - 3.356 [6]

Experimental Protocols
Synthesis of Torasemide
A common synthetic route for Torasemide involves the reaction of 4-[(3-methylphenyl)amino]-3-

pyridinesulfonamide with isopropyl isocyanate. The reaction is typically carried out in the

presence of an alkali carbonate or bicarbonate in an organic solvent. The resulting alkali salt of

Torasemide is then acidified to yield the final product.
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Example Protocol:

A mixture of 4-chloro-3-pyridinesulfonamide (1.56 mol) and m-toluidine (1.87 mol) in n-

butanol is heated for 2-4 hours.

After cooling, the solid intermediate, 4-[(3-methylphenyl)amino]-3-pyridinesulfonamide
hydrochloride, is isolated by filtration.

The intermediate is then reacted with isopropyl isocyanate in the presence of an alkali

carbonate (e.g., potassium carbonate) and an organic solvent.

Upon completion of the reaction, the pH is adjusted to approximately 4.3 with an aqueous

solution of hydrogen chloride to precipitate crude Torasemide.

The product is isolated by filtration and can be further purified by trituration in a mixture of

acetonitrile and water.

Analytical Determination by High-Performance Liquid
Chromatography (HPLC)
Several HPLC methods have been developed for the quantification of Torasemide in bulk drug

substances, pharmaceutical formulations, and biological matrices. A representative method for

the analysis in a pharmaceutical dosage form is detailed below.

Instrumentation and Conditions:

HPLC System: A standard HPLC system equipped with a UV detector.

Column: Ace5-C18 (250 x 4.6 mm, 5 µm)[7]

Mobile Phase: Acetonitrile: Water (60:40 v/v)[7]

Flow Rate: 1.0 mL/min[7]

Detection Wavelength: 270 nm[7]

Linear Range: 0.5-30 µg/mL[7]
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Sample Preparation (for Tablets):

Ten tablets are accurately weighed and finely powdered.

A quantity of the powder equivalent to a single dose is transferred to a suitable volumetric

flask.

The powder is extracted with a suitable diluent (e.g., the mobile phase) using vortex mixing

and ultrasonication.

The solution is filtered through a 0.45-micron nylon filter.

An appropriate dilution is made with the mobile phase to achieve a concentration within the

linear range of the method.

Mechanism of Action and Signaling Pathway
Torasemide exerts its diuretic effect by inhibiting the Na+/K+/2Cl- cotransporter (NKCC2) in the

thick ascending limb of the Loop of Henle in the kidneys.[1] This inhibition prevents the

reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the

bloodstream. The increased concentration of these electrolytes in the tubular fluid leads to an

osmotic increase in water excretion, resulting in diuresis.

The following diagram illustrates the mechanism of action of Torasemide at the cellular level.
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Figure 1. Mechanism of action of Torasemide on the Na+/K+/2Cl- cotransporter.

Conclusion
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This technical guide has provided a comprehensive overview of Torasemide, encompassing its

chemical structure, physicochemical properties, analytical methodologies, and mechanism of

action. The detailed information presented herein is intended to serve as a valuable resource

for researchers, scientists, and drug development professionals engaged in the study and

application of this important diuretic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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